molecular formula C8H10O4 B2807425 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid CAS No. 2551117-57-6

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

Cat. No.: B2807425
CAS No.: 2551117-57-6
M. Wt: 170.164
InChI Key: DEMFVUCEMWIENP-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[35]non-7-ene-7-carboxylic acid is a chemical compound with the molecular formula C8H10O4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a non-7-ene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the reaction of a suitable diol with a cyclic anhydride under acidic conditions to form the spirocyclic intermediate. This intermediate is then oxidized to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its spirocyclic structure allows it to fit into enzyme active sites, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxaspiro[3.4]octane-7-carboxylic acid
  • 2,5-Dioxaspiro[4.5]decane-7-carboxylic acid
  • 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid

Uniqueness

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both dioxaspiro and carboxylic acid functionalities. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h1H,2-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMFVUCEMWIENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(COC12COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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